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Compound of Interest

Compound Name: 3,6,9-Trioxaundecanedioic acid

Cat. No.: B1679198

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3,6,9-
trioxaundecanedioic acid (CAS No. 13887-98-4), a molecule of significant interest in drug
development and materials science. This document is intended for researchers, scientists, and
professionals in drug development, offering a centralized resource for its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

3,6,9-Trioxaundecanedioic acid, also known as tetraglycolic acid, is a dicarboxylic acid
featuring a polyether backbone. Its structure lends itself to applications as a hydrophilic linker in
proteomics, a cross-linking agent, and a building block in the synthesis of novel polymers and
hydrogels. A thorough understanding of its spectroscopic properties is crucial for its
identification, characterization, and quality control in these applications. This guide presents
available experimental mass spectrometry data and computationally predicted NMR and IR
spectral data, alongside generalized experimental protocols.

Spectroscopic Data

The following sections summarize the key spectral data for 3,6,9-trioxaundecanedioic acid.
Due to the limited availability of public experimental NMR and IR spectra, predicted data is
provided for these techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Data (500 MHz, DMSO-de)

Chemical Shift (ppm) Multiplicity Assighment
~12.5 Singlet (broad) 2H, -COOH

~4.05 Singlet 4H, -O-CH2-COOH
~3.60 Triplet 4H, -O-CH2-CH2-0O-
~3.50 Triplet 4H, -O-CH2-CH2-0O-

Predicted 3C NMR Data (125 MHz, DMSO-ds)

Chemical Shift (ppm) Assighment
~171.5 -COOH
~70.0 -O-CH2-COOH
~69.5 -O-CHz2-CH2-O-
~68.0 -O-CH2-CH2-O-

Infrared (IR) Spectroscopy

Predicted IR Spectral Data
Wavenumber (cm—?) Intensity Assignment
2500-3300 Strong, Broad O-H stretch (Carboxylic Acid)
1710-1760 Strong C=0 stretch (Carboxylic Acid)
1050-1150 Strong C-O stretch (Ether)
1210-1320 Medium C-O stretch (Carboxylic Acid)
910-950 Medium, Broad O-H bend (Carboxylic Acid)
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Mass Spectrometry (MS)

Experimental data obtained from LC-ESI-QTOF mass spectrometry.

Table 3: Mass Spectrometry Data[1]

Parameter Value
Molecular Formula CsH1407
Molecular Weight 222.19 g/mol
lonization Mode ESI Positive
Precursor m/z 223.0812
Precursor Adduct [M+H]*

Table 4: Major Fragmentation Peaks (MS?)[1]

m/z Relative Intensity
177.0751 999

103.0386 621

121.0488 123

119.0681 10

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of polyether dicarboxylic
acids like 3,6,9-trioxaundecanedioic acid. Instrument parameters and sample preparation
may require optimization for specific applications.

NMR Spectroscopy

o Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-25 mg) in a
suitable deuterated solvent (e.g., DMSO-ds, D20). The concentration should be sufficient to
obtain a good signal-to-noise ratio.
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'H NMR Acquisition: Acquire the *H NMR spectrum on a 400 MHz or higher field
spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2
seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the 133C NMR spectrum using a proton-decoupled pulse
sequence. A larger number of scans will be required compared to *H NMR due to the lower
natural abundance of the 13C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) is a suitable technique
that requires minimal sample preparation.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1). A
background spectrum of the clean ATR crystal or salt plates should be acquired and
subtracted from the sample spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile
phase (e.g., a mixture of water and methanol or acetonitrile).

Chromatography: Employ a reverse-phase C18 column with a gradient elution profile. A
typical mobile phase system consists of water with 0.1% formic acid (Solvent A) and
acetonitrile or methanol with 0.1% formic acid (Solvent B).

Mass Spectrometry: Utilize an electrospray ionization (ESI) source, typically in positive ion
mode for this compound. Acquire full scan mass spectra to identify the precursor ion and
tandem mass spectra (MS/MS) for structural elucidation through fragmentation analysis.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the comprehensive spectroscopic

characterization of a dicarboxylic acid.
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Caption: Generalized workflow for the spectroscopic analysis of 3,6,9-trioxaundecanedioic
acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 3,6,9-Trioxaundecanedioic acid | C8H1407 | CID 83793 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 3,6,9-Trioxaundecanedioic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679198#3-6-9-trioxaundecanedioic-acid-spectral-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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